Stereochemical Purity: Defined (2S)-Absolute Configuration vs. (2R)-Enantiomer or Racemate
The target compound possesses a single C2 stereogenic center with established (S)-absolute configuration as confirmed by the IUPAC designation (2S) and the InChI stereodescriptor '/t4-/m0/s1' [1]. The (2R)-enantiomer (CAS 1315051-14-9) is the optical antipode with inverse chiroptical properties, and the racemic mixture (CAS 10500-24-0) contains an equimolar blend of both enantiomers. In chiral-pool synthesis, the (2S)-configured compound has been specifically utilized as a precursor for the (2S)-3-methoxy-2-methylpropoxy fragment found in Venetoclax and related Bcl-2 inhibitors, where the (2S)-stereochemistry is retained in the final drug substance and is critical for target engagement [2]. Substitution with the (2R)-enantiomer would produce the diastereomeric opposite in any subsequent chiral derivatization, potentially abolishing biological activity.
| Evidence Dimension | Absolute stereochemistry at C2 position |
|---|---|
| Target Compound Data | (2S)-configuration; InChI descriptor t4-/m0/s1; specific rotation data not publicly reported but chirality confirmed by IUPAC name and InChI |
| Comparator Or Baseline | (2R)-enantiomer (CAS 1315051-14-9): opposite (2R)-configuration; Racemate (CAS 10500-24-0): equimolar mixture of (2S) and (2R) |
| Quantified Difference | Opposite absolute configuration between (2S) and (2R); racemate provides 50:50 mixture. Quantitative optical rotation comparison unavailable from public sources. |
| Conditions | Defined by CAS registry assignment and IUPAC nomenclature standards |
Why This Matters
For procurement decisions in asymmetric synthesis, the defined (2S)-enantiomer eliminates the 50% waste and purification burden inherent in using racemic starting materials, and avoids the risk of generating the wrong diastereomer when specific (S)-configuration is required.
- [1] PubChem. Compound Summary for CID 51704123: (2S)-3-Methoxy-2-methylpropanoic Acid. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/51704123 View Source
- [2] albany Molecular Research, Inc. EP3412666A1: Process and Intermediates for the Preparation of Bcl-2 Inhibitors Including Venetoclax Through Reductive Amination. European Patent Office, filed 2017-06-07. Available at: https://patents.google.com/patent/EP3412666A1/en View Source
